molecular formula C14H15N3O2S B4580122 3-(acetylamino)-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

3-(acetylamino)-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

Cat. No. B4580122
M. Wt: 289.35 g/mol
InChI Key: NSTGHOAIKOLAIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole and thiazoline derivatives, such as those discussed by Lynch et al. (2006), involves coupling bases with acid chlorides and identifying products using spectroscopic methods and X-ray diffraction. These methods provide a foundation for synthesizing compounds with similar structures, indicating possible approaches for creating 3-(acetylamino)-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (Lynch et al., 2006).

Molecular Structure Analysis

Crystallography plays a crucial role in understanding the molecular structure of compounds. Sharma et al. (2016) demonstrated the use of spectral analysis and X-ray diffraction to establish the structure of a synthesized compound, which could similarly be applied to analyze the molecular structure of 3-(acetylamino)-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (Sharma et al., 2016).

Chemical Reactions and Properties

Investigating the reactivity and chemical properties of thiazole derivatives provides insights into their behavior under various conditions. Studies by Turan-Zitouni et al. (2004) on antimicrobial activity and synthesis routes for thiazole derivatives highlight how different functional groups affect the chemical reactions and properties of such molecules (Turan-Zitouni et al., 2004).

Physical Properties Analysis

The physical properties of compounds, including solubility, melting point, and crystalline structure, are essential for their practical application. The crystal structure analysis performed by Kranjc et al. (2012) on similar compounds can provide a methodology for analyzing the physical properties of 3-(acetylamino)-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide, helping to understand its behavior in various solvents and conditions (Kranjc et al., 2012).

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, such as 3-(acetylamino)-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide, have been studied for their effectiveness as corrosion inhibitors. Research indicates that these compounds can efficiently inhibit steel corrosion in acidic environments, offering higher stability and inhibition efficiency compared to other benzothiazole family inhibitors. They can be adsorbed onto metal surfaces through both physical and chemical means, contributing to their protective capabilities (Hu et al., 2016).

VEGFR-2 Inhibition

Certain benzamide derivatives containing the thiazole structure have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors demonstrate significant effectiveness in inhibiting the kinase activity, showing potential for therapeutic applications in diseases where VEGFR-2 is implicated (Borzilleri et al., 2006).

Anti-Inflammatory Activity

Research on compounds derived from amino thiazole and thiazoline, similar in structure to 3-(acetylamino)-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide, has shown potential anti-inflammatory activity. These compounds have been found to be effective in certain concentration ranges without adversely affecting myocardial function (Lynch et al., 2006).

Anticonvulsant Properties

Benzamides based on thiazole structures have been synthesized and investigated for their anticonvulsant activities. Some of these compounds have shown to be more potent than traditional anticonvulsant drugs like diazepam, indicating their potential in the treatment of convulsive disorders (Senthilraja & Alagarsamy, 2012).

Antimicrobial Activities

Thiazole-based benzamide derivatives have been explored for their antimicrobial properties. Studies indicate that these compounds can exhibit significant antimicrobial activities against various microorganisms, making them potential candidates for developing new antimicrobial agents (Gouda et al., 2010).

properties

IUPAC Name

3-acetamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-8-9(2)20-14(15-8)17-13(19)11-5-4-6-12(7-11)16-10(3)18/h4-7H,1-3H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTGHOAIKOLAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(acetylamino)-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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